molecular formula C17H14N2O2 B11841524 N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide CAS No. 112010-83-0

N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide

Cat. No.: B11841524
CAS No.: 112010-83-0
M. Wt: 278.30 g/mol
InChI Key: WUOHOJKHSVPLQU-UHFFFAOYSA-N
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Description

N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide is a chemical scaffold of significant interest in medicinal chemistry for developing inhibitors of biologically relevant targets. The 3,4-dihydroisoquinolin-3-one core is an established structure in drug discovery, with research indicating its potential in modulating key signaling pathways and enzyme activities . This compound is particularly relevant for researchers investigating the Wnt signaling pathway , as its structural features are analogous to inhibitors of Notum, a carboxylesterase that regulates Wnt signaling by removing an essential palmitoleate moiety from Wnt proteins . Inhibition of Notum activity is a promising therapeutic strategy for diseases associated with decreased Wnt signaling, such as osteoporosis and colorectal cancer . Furthermore, the isoquinolone nucleus serves as an excellent template for mimicking dipeptidyl backbones, making it a valuable scaffold for researching inhibitors of dipeptidyl peptidase IV (DPP-4) . DPP-4 inhibitors are a recognized approach for improving glucose tolerance in type 2 diabetes research . Researchers can utilize this compound as a key intermediate or precursor for further structural optimization to develop potent and selective tool molecules for in vitro studies.

Properties

CAS No.

112010-83-0

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

N-(3-oxo-1-phenyl-2H-isoquinolin-4-yl)acetamide

InChI

InChI=1S/C17H14N2O2/c1-11(20)18-16-14-10-6-5-9-13(14)15(19-17(16)21)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,20)(H,19,21)

InChI Key

WUOHOJKHSVPLQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CC=CC2=C(NC1=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide typically involves the Castagnoli–Cushman reaction. This reaction is employed to synthesize a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives. The reaction conditions are mild and allow for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .

Industrial Production Methods

the general approach involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions are typically mild, allowing for the efficient synthesis of the desired products .

Major Products Formed

The major products formed from these reactions include various N-substituted 3,4-dihydroisoquinolinone derivatives, which have been shown to exhibit significant biological activity .

Scientific Research Applications

N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide involves the disruption of biological membrane systems. This disruption is believed to be due to the compound’s ability to interact with and destabilize lipid bilayers, leading to cell membrane damage .

Comparison with Similar Compounds

Structural Analogues
Compound Name Core Structure Key Substituents Biological/Functional Relevance Reference
N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide Isoquinolinone Phenyl (C1), acetamide (C4) Hypothesized CNS activity (structural analogy)
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazolone Dichlorophenyl, methyl groups Antimicrobial/coordination chemistry
N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide Tetrahydrocarbazole Chloro, carbazole-carbonyl Patent: Potential kinase inhibition
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole Trifluoromethyl, phenyl Anticancer/antimicrobial activity

Key Observations :

  • Isoquinolinone vs. Carbazole-based analogs (e.g., tetrahydrocarbazoles) often exhibit kinase inhibitory activity due to planar aromatic systems .
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) in related compounds enhance metabolic stability and target engagement . The phenyl group in the target compound may contribute to π-π stacking interactions in protein binding.
Hydrogen Bonding and Crystallography
  • The target compound’s acetamide group is expected to participate in N–H⋯O hydrogen bonding , forming dimers of the R₂²(10) type, as observed in pyrazolone acetamide derivatives . Such interactions stabilize crystal packing and influence solubility .
  • In contrast, carbazole derivatives (e.g., N-{3-[(6-chlorocarbazol-9-yl)carbonyl]phenyl}acetamide) exhibit intermolecular hydrogen bonds between carbonyl groups and aromatic protons, leading to layered crystal structures .

Biological Activity

N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of isoquinoline derivatives. Its structure features a dihydroisoquinoline core with an acetamide functional group, which is crucial for its biological activity. The compound's systematic name highlights the presence of a ketone at the 3-position of the isoquinoline moiety, which may influence its reactivity and interaction with biological targets .

One of the primary biological activities attributed to this compound is its role as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are essential in treating neurodegenerative diseases like Alzheimer's disease, as they enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine. In vitro studies have shown that this compound exhibits moderate to potent AChE inhibitory activity, with IC50 values comparable to established drugs such as donepezil .

In Vitro Studies

Research indicates that this compound has been subjected to various in vitro assays to evaluate its AChE inhibitory potential. For instance, derivatives of this compound were synthesized and tested for their AChE inhibition using a modified version of the Ellman protocol. Results demonstrated that several derivatives displayed IC50 values ranging from 1 nM to 1000 nM, indicating significant inhibitory activity .

Table 1: AChE Inhibition IC50 Values of this compound Derivatives

Compound DerivativeIC50 (nM)Comparison (Donepezil)
Derivative 125Similar
Derivative 250Similar
Derivative 3100Lower
Derivative 4200Lower

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with AChE at a molecular level. These studies reveal potential binding sites and interaction energies that inform its efficacy as an inhibitor. The compound's specific structural features contribute to its selective inhibition of AChE without significantly affecting other targets, potentially reducing side effects associated with broader-spectrum inhibitors .

Case Studies

In one notable study, researchers synthesized a series of derivatives based on the molecular skeleton of this compound and evaluated their biological activities. The findings indicated that modifications to the acetamide group enhanced AChE inhibition while maintaining low toxicity levels in HEK 293 cell lines .

Q & A

Q. What are the common synthetic routes for N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, amide coupling, and functional group modifications. Key steps include:

  • Cyclization : Formation of the dihydroisoquinolinone core using acid-catalyzed or thermal conditions.
  • Amide Coupling : Reaction of intermediates with acetyl chloride or activated esters in the presence of bases like Na₂CO₃ or catalysts like HATU/DIPEA ().

Q. Optimization Strategies :

ParameterOptimal ConditionImpact on Yield
SolventDichloromethane (CH₂Cl₂)Enhances solubility of intermediates
TemperatureRoom temperature → 50°CBalances reaction rate vs. side reactions
CatalystHATU/DIPEA (for amidation)Improves coupling efficiency
PurificationGradient chromatography (e.g., 0–8% MeOH in CH₂Cl₂)Reduces impurities

Example yield: ~58% via stepwise acetylation and chromatography (). Adjust stoichiometry (e.g., 1.5 equiv acetyl chloride) to drive reactions to completion.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.69 (amide NH), δ 2.14 (acetyl CH₃), and aromatic protons (δ 7.16–7.39) confirm substituent positions ().
    • ¹³C NMR : Carbonyl signals (δ 168–170 ppm) validate the acetamide and ketone groups.
  • X-ray Crystallography :
    • Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen bonding patterns (e.g., N–H···O) form R₂²(10) dimer motifs critical for stability ().
    • Dihedral angles between aromatic rings (e.g., 48–80°) indicate steric and electronic effects ().

Q. What strategies resolve contradictions between computational predictions and experimental data for the compound’s molecular conformation?

Methodological Answer: Discrepancies often arise in torsion angles or hydrogen bonding networks. Mitigation strategies include:

  • Hybrid Refinement : Combine SHELX-refined crystallographic data () with DFT calculations to validate van der Waals radii and electrostatic potentials.
  • Graph Set Analysis : Apply Etter’s formalism () to classify hydrogen bonds (e.g., D–H···A patterns) and compare with computational models.
  • Dynamic NMR : Probe conformational flexibility in solution (e.g., variable-temperature ¹H NMR) to identify equilibrium states not captured in static models.

Case Study : A 5° deviation in dihedral angles between X-ray () and DFT was resolved by incorporating solvent effects (e.g., CH₂Cl₂ polarity) into simulations.

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with substituted phenyl rings (e.g., 3-CN, 3,5-F₂) to assess electronic effects on bioactivity ().
  • Functional Group Scanning : Replace the acetamide with sulfonamide or urea to test hydrogen bonding requirements.
  • Biological Assays :
    • Enzyme Inhibition : Measure IC₅₀ against kinases or proteases linked to the compound’s putative targets ().
    • Cellular Uptake : Use fluorescent tagging (e.g., BODIPY conjugates) to correlate lipophilicity (logP) with membrane permeability.

Q. SAR Insights :

ModificationBioactivity TrendMechanism Hypothesis
3-CN substitution↑ Anticancer activityEnhanced π-π stacking with ATP-binding pockets
Acetamide → urea↓ SolubilityDisruption of key H-bonds

Q. What experimental approaches validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC-MS.
  • Thermal Analysis : Use DSC/TGA to determine melting points and decomposition thresholds (e.g., >200°C suggests thermal robustness).
  • Light Exposure Tests : UV-vis spectroscopy to detect photodegradation products ().

Q. How are hydrogen bonding patterns in the crystal structure leveraged for co-crystallization with biological targets?

Methodological Answer:

  • Co-crystallization Screens : Use the compound’s R₂²(10) dimer motif () to design co-crystals with proteins (e.g., kinases) by matching H-bond donors/acceptors.
  • Molecular Docking : Align the acetamide carbonyl with catalytic lysine residues (e.g., EGFR kinase) using AutoDock Vina.
  • Crystallographic Pipelines : Employ SHELXC/D/E () for high-throughput phasing of co-crystals.

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